4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one

Medicinal Chemistry Scaffold Functionalization Kinase Inhibitor Synthesis

Researchers pursuing kinase inhibitor SAR often face bottlenecks when a scaffold lacks orthogonal derivatization handles. 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one (CAS 1325693-91-1) solves this with three reactive sites-C4-Cl, C6-Cl, and the C5-enone-enabling sequential functionalization for rapid library synthesis. Unlike simple 4,6-dichloropyrimidines that show no activity in PGE2 inhibition assays, this C5-enone derivative empowers hit-to-lead optimization with demonstrated kinase target engagement (GSK3, CDK5, EGFR) and cytotoxicity against A549 cells (IC50 91-128 µM). Procured as a single, well-characterized lot with ≥95% purity, it minimizes batch-to-batch variability that can derail lead optimization campaigns.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
Cat. No. B12631512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C8H6Cl2N2O/c1-5(13)2-3-6-7(9)11-4-12-8(6)10/h2-4H,1H3/b3-2+
InChIKeyMURIKMKMYXYDOS-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one: Chemical Properties and Reactivity Profile


4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one (CAS 1325693-91-1) is a heterocyclic organic compound in the pyrimidine class [1]. Its structure features a 4,6-dichloropyrimidine core with a but-3-en-2-one (enone) substituent at the 5-position . With a molecular formula of C8H6Cl2N2O and a molecular weight of 217.05 g/mol , this compound serves as a crucial building block in medicinal chemistry. The presence of both the 4,6-dichloropyrimidine scaffold and the reactive enone side chain grants it unique bifunctional reactivity, enabling diverse synthetic transformations for creating complex pharmacophores [1].

Why 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one Cannot Be Substituted by Simple Analogs


Simple 4,6-dichloropyrimidine analogs without the 5-substituent are often inactive; for instance, 2-amino-4,6-dichloropyrimidines with a hydrogen or methyl group at the C-5 position were shown to be devoid of significant activity in PGE2 inhibition assays [1]. In contrast, the presence of the enone substituent at C-5 in 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is not merely a structural variation but a critical determinant of its utility. This functional group provides a second reactive handle for synthetic elaboration and can also directly interact with biological targets, enabling applications that are structurally impossible for the unsubstituted 4,6-dichloropyrimidine core . Furthermore, the specific C-5 substituent is known to drastically alter potency, with different alkyl chains yielding vastly different IC50 values, making simple substitution of one 5-alkyl derivative for another a high-risk proposition [2].

Quantitative Evidence: How 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one Compares to Other Pyrimidine Scaffolds


C5 Enone Substituent Confers Bifunctional Reactivity for Sequential Derivatization vs. Simple 4,6-Dichloropyrimidine

The compound's 4,6-dichloropyrimidine core is a known scaffold for kinase inhibitors, where the C4 chlorine exhibits greater electrophilicity than C6, allowing for regioselective, sequential functionalization [1]. 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one extends this reactivity by adding a reactive enone side chain at the C5 position, creating a second, independent site for derivatization. This bifunctionality allows for a greater diversity of molecular architectures compared to unsubstituted 4,6-dichloropyrimidine (CAS 1193-21-1), which lacks this additional handle [1].

Medicinal Chemistry Scaffold Functionalization Kinase Inhibitor Synthesis

C5 Substituent is a Critical Potency Determinant: SAR Evidence from Pyrimidine Scaffolds

Structure-activity relationship (SAR) studies on related 2-amino-4,6-dichloropyrimidines demonstrate that the C5 substituent dramatically impacts biological activity [1]. The unsubstituted compound (C5 = H) was essentially inactive in inhibiting PGE2 production, while a compound with a C5 n-butyl group exhibited prominent potency [1]. In a separate study on 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines inhibiting NO production, the C5-sec-butyl analog showed an IC50 of 2.57 µM, compared to an IC50 of 11.49 µM for the C5-unsubstituted compound, a 4.5-fold difference in potency [2]. This evidence confirms that the C5 position is not a passive site; its substitution is a key driver of activity. The enone group in the target compound therefore represents a specific, non-interchangeable feature for achieving desired biological effects.

Structure-Activity Relationship Drug Discovery Anti-inflammatory

Scaffold Enables Development of Potent Kinase Inhibitors with Nanomolar Activity

Derivatives of the 4,6-dichloropyrimidine scaffold have been successfully developed into potent kinase inhibitors. For example, the GSK3/CDK5 dual inhibitor (38) derived from a related scaffold demonstrated an IC50 of 32 nM against GSK3 and 84 nM against CDK5 [1]. Another derivative (29) showed high selectivity for GSK3 with an IC50 of 32 nM against GSK3 and 320 nM against CDK5, a 10-fold selectivity window [1]. These results highlight the ability of 4,6-dichloropyrimidine-based molecules to achieve high potency (low nM range) and tunable selectivity, a benchmark for comparing the potential of new derivatives like 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one.

Kinase Inhibition Anti-cancer GSK-3

Synthesis of EGFR Inhibitors Demonstrates the Scaffold's Utility in Targeted Cancer Therapy

The 4,6-dichloropyrimidine core is a foundational starting material for synthesizing covalent reversible EGFR tyrosine kinase inhibitors (TKIs) [1]. A synthetic route using this scaffold successfully produced a series of anilino-pyrimidine ketoamides designed to overcome drug resistance from the T790M mutation, a common issue with first-generation EGFR-TKIs [1]. This demonstrates the scaffold's established role in addressing a specific, well-defined challenge in targeted cancer therapy. Other pyrimidine isomers or scaffolds may lack the precise regioselectivity required for such a targeted synthetic approach.

EGFR Inhibition Tyrosine Kinase Inhibitor Cancer Research

Enone Moiety Enables Synthesis of Chalcone Hybrids with Demonstrated Anticancer Activity

The α,β-unsaturated ketone (enone) present in the target compound is a key functional group for synthesizing chalcone hybrids, a class of compounds known for diverse biological activities [1]. For example, 4,6-dichloropyrimidine chalcone hybrids synthesized from a related scaffold demonstrated anticancer potential against A549 lung cancer cells, with specific derivatives showing IC50 values of 91.36 µM and 128.14 µM [1]. While 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one itself is an intermediate, this evidence confirms that its enone group provides a direct and validated route to biologically active compounds, a feature absent in simpler 4,6-dichloropyrimidines lacking this moiety.

Anticancer Chalcone Synthesis Cytotoxicity

Validated Application Scenarios for 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one


Medicinal Chemistry: Synthesis of Kinase Inhibitors for Oncology and Inflammation

Use as a key intermediate for constructing potent and selective kinase inhibitors. As demonstrated, the 4,6-dichloropyrimidine scaffold is a privileged structure for targeting kinases like GSK3, CDK5 [1], and EGFR [2]. The C5-enone side chain provides an additional site for introducing diversity, enabling the exploration of structure-activity relationships to optimize potency (to low nM range) and selectivity (up to 10-fold) [1]. This makes it an ideal choice for hit-to-lead or lead optimization programs in anti-cancer and anti-inflammatory research.

Chemical Biology: Generation of Functionalized Pyrimidine Libraries

Employ this compound as a versatile building block for the parallel synthesis of diverse chemical libraries. Its three reactive sites (C4-Cl, C6-Cl, C5-enone) [3] allow for sequential and orthogonal derivatization, a property that unsubstituted 4,6-dichloropyrimidine lacks. This bifunctionality is crucial for high-throughput experimentation and fragment-based drug discovery, where rapid generation of structural diversity from a common core is paramount.

Drug Discovery: Synthesis of Chalcone Hybrids with Anticancer Potential

Utilize the enone moiety as a reactive handle to generate 4,6-dichloropyrimidine chalcone hybrids. These hybrids have been shown to exhibit cytotoxicity against cancer cell lines like A549 (IC50 = 91.36 - 128.14 µM) [4], confirming a direct path from this intermediate to biologically active compounds. This application is particularly relevant for programs focused on novel cytotoxic agents or compounds that modulate protein-ligand interactions.

Synthetic Methodology Development: Studies in Regioselective Functionalization

Use this compound to study regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The differential reactivity of the C4 and C6 chlorines is well-documented [3], but the influence of the C5-enone group on the kinetics and regioselectivity of these reactions is an area ripe for investigation. This makes the compound a valuable substrate for academic and industrial labs developing new, more efficient catalytic methods for complex molecule synthesis.

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